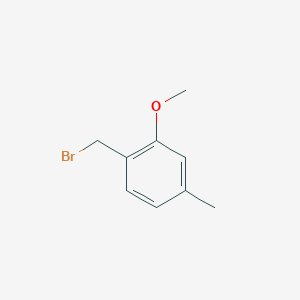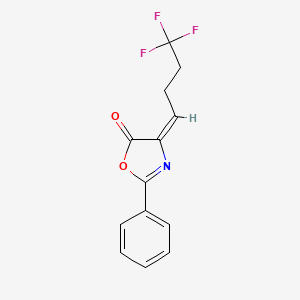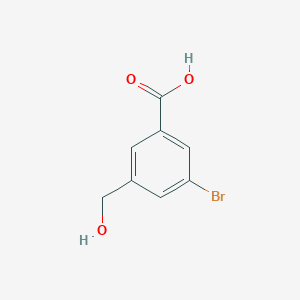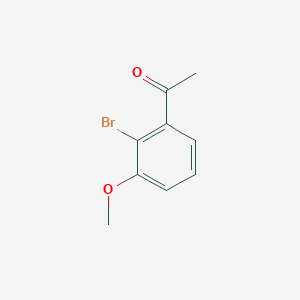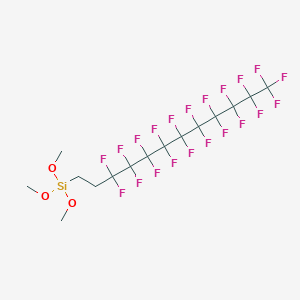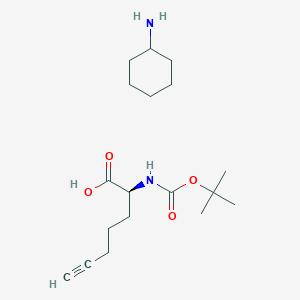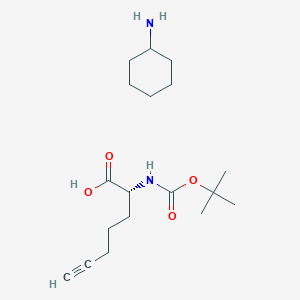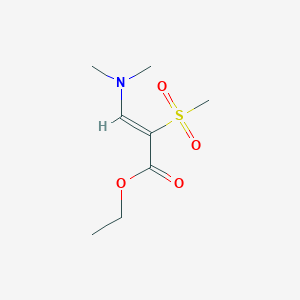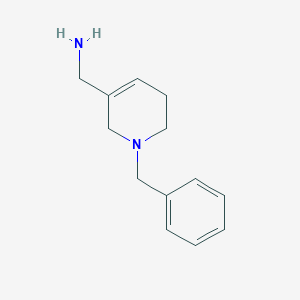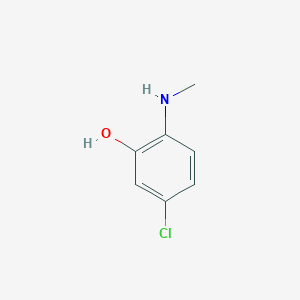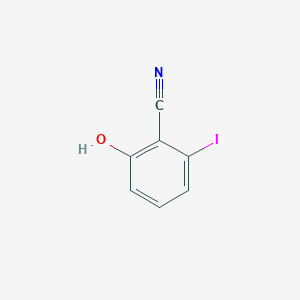
tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of TBFP is based on its molecular formula, C21H29FN2O3. It contains a piperidine ring, which is a common feature in many pharmaceutical compounds. The fluorobenzyl and cyclopropyl groups attached to the carbamoyl moiety may contribute to its unique chemical properties.Physical And Chemical Properties Analysis
TBFP has a molecular weight of 376.47 . The compound is recommended to be stored sealed in dry conditions at 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Tert-butyl piperidine derivatives have been extensively studied for their synthesis and characterization. For example, Sanjeevarayappa et al. (2015) reported the synthesis of a tert-butyl piperazine derivative, highlighting its X-ray diffraction studies and biological evaluation, which included moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Pharmaceutical Applications
- These compounds are often key intermediates in the development of small molecule anticancer drugs. For instance, Zhang et al. (2018) described the synthesis of tert-butyl dihydropyridine carboxylate, an important intermediate in anticancer drug development (Zhang et al., 2018).
- Tert-butyl piperidine derivatives also play a role in the synthesis of novel macrocyclic Tyk2 inhibitors, as demonstrated by Sasaki et al. (2020), who reported an efficient synthesis method for a highly functionalized 2-pyrrolidinone derivative (Sasaki et al., 2020).
Structural Analyses
- The molecular structures of these compounds are often determined through X-ray crystallography. For instance, Didierjean et al. (2004) revealed the structure of a tert-butyl piperidine derivative using X-ray studies (Didierjean et al., 2004).
Applications in Fluorous Synthesis
- Some tert-butyl derivatives are used as protecting groups in fluorous synthesis, as noted by Pardo et al. (2001), who explored fluorous derivatives of tert-butyl alcohol for this purpose (Pardo et al., 2001).
Eigenschaften
IUPAC Name |
tert-butyl 3-[cyclopropyl-[(3-fluorophenyl)methyl]carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O3/c1-21(2,3)27-20(26)23-11-5-7-16(14-23)19(25)24(18-9-10-18)13-15-6-4-8-17(22)12-15/h4,6,8,12,16,18H,5,7,9-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWTXIKFRQZTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(CC2=CC(=CC=C2)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




